3-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes methoxy groups, phenyl rings, and a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method involves the condensation of 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the final thiazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]BENZALDEHYDE: A precursor in the synthesis of the target compound.
THIOSEMICARBAZIDE: Another precursor used in the synthesis.
THIAZOLIDINE DERIVATIVES: Reduced forms of the target compound.
Uniqueness
3-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(E)-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S2/c1-23-15-4-6-16(7-5-15)25-11-14-9-13(3-8-17(14)24-2)10-20-21-18(22)12-27-19(21)26/h3-10H,11-12H2,1-2H3/b20-10+ |
InChI Key |
NCHWKCRUDKMFSY-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=O)CSC3=S)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=O)CSC3=S)OC |
Origin of Product |
United States |
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